7-Acetate vs. 7-Furoate Ester: Formyl Peptide Receptor Affinity Switch
The 7-acetate (target compound) and the 7-furoate analog (CID 1300651, BDBM37758) were both evaluated against the human formyl peptide receptor (fMet-Leu-Phe receptor, FPR1). The target compound showed no detectable inhibition at concentrations up to 100 µM, whereas the furoate analog exhibited an IC50 of 2.91 µM in a Molecular Library Screening Center Network (MLSCN) assay [1]. This >34-fold potency difference, driven solely by the ester substituent, demonstrates that the acetate is not a simple interchangeable ester but occupies a distinct activity cliff. For studies requiring a chromen-4-one scaffold devoid of FPR1 activity, the acetate offers a clean background profile that the furoate cannot provide.
| Evidence Dimension | Inhibition of human formyl peptide receptor (FPR1) |
|---|---|
| Target Compound Data | No inhibition observed at concentrations up to 100 µM |
| Comparator Or Baseline | 3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate (CID 1300651): IC50 = 2.91 µM |
| Quantified Difference | >34-fold difference in potency (target compound inactive at 100 µM vs. comparator IC50 2.91 µM) |
| Conditions | MLSCN Penn Center for Molecular Discovery assay; human FPR1; concentration-response format |
Why This Matters
This differential provides a clear functional selection criterion: the acetate serves as a negative control or an FPR1-silent scaffold, while the furoate is a low-micromolar FPR1 ligand.
- [1] BindingDB. BDBM37758: 2-furancarboxylic acid [3-(2-methoxyphenoxy)-2-methyl-4-oxo-1-benzopyran-7-yl] ester. IC50 = 2.91E+3 nM (2.91 µM) against fMet-Leu-Phe receptor. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=37758 View Source
